molecular formula C15H11N3O3S3 B3019045 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2379994-52-0

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B3019045
CAS RN: 2379994-52-0
M. Wt: 377.45
InChI Key: LNYLRGPZYYAQGH-UHFFFAOYSA-N
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Description

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. It has also been shown to reduce the levels of specific signaling molecules involved in cancer and inflammation. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide. One direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more specific and effective inhibitors based on its structure.

Synthesis Methods

The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves a multi-step process. The first step involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-1,3-benzothiazole in the presence of a base. This results in the formation of 2-(2-benzothiazolylsulfamoyl)benzenesulfonamide. The second step involves the reaction of this intermediate with furfuryl chloride in the presence of a base to obtain the final product.

Scientific Research Applications

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide has potential applications in scientific research. It has been studied for its anti-cancer properties, as it has shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S3/c19-24(20,14-5-1-3-12-15(14)18-23-17-12)16-8-11-7-10(9-22-11)13-4-2-6-21-13/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYLRGPZYYAQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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